molecular formula C19H18N2O4S B2939111 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-60-0

2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2939111
CAS No.: 899954-60-0
M. Wt: 370.42
InChI Key: SUJWGWAOUACNPA-UHFFFAOYSA-N
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Description

2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound with intriguing structural features, owing to its fused heterocyclic systems. It holds potential for applications across various scientific disciplines, making it a subject of considerable interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multistep synthetic procedures. One of the synthetic routes might include:

  • Formation of the Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Core: : This can be accomplished by reacting appropriate benzoic acid derivatives with sulfur and nitrogen sources under controlled conditions.

  • Synthesis of 3,4-Dihydroquinolin-1(2H)-yl Moiety: : This segment can be synthesized via cyclization of precursor amines or aniline derivatives.

  • Linking Both Fragments: : The final compound is achieved by coupling these fragments through a propyl linker, using reagents that facilitate amide bond formation.

Industrial Production Methods

Industrial-scale production requires optimization of these steps for cost efficiency and yield maximization. Catalysts, high-throughput reactions, and continuous flow techniques can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, resulting in various oxidized products.

  • Reduction: : Hydrogenation or removal of oxygen atoms to yield reduced derivatives.

  • Substitution: : Replacement of functional groups, often with halogens or alkyl groups, to create analogs with different properties.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Halogenation often employs reagents like chlorine (Cl₂) or bromine (Br₂) under light or heat.

Major Products Formed

The reactions yield a diverse array of products, including various oxidized, reduced, and substituted analogs. Each product exhibits unique chemical and physical properties suitable for different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its reactivity and as a precursor in organic synthesis.

Biology

Biologically, it can be studied for its interaction with biological macromolecules and potential bioactivity.

Medicine

Its potential medicinal properties, such as enzyme inhibition or receptor modulation, are subjects of pharmacological research.

Industry

Industrially, its derivatives may serve as intermediates in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The Mechanism

The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors.

Molecular Targets and Pathways

Potential targets might include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The interaction often involves binding to active sites, altering the normal function of the target molecule.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds in its class, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its distinctive fused ring structure, which may confer unique properties in reactivity and biological activity.

Similar Compounds

Other similar compounds include derivatives of benzoisothiazole, quinoline, and their respective analogs.

Exploring the full potential of this compound could lead to significant advances in various fields. The complexity and versatility of its structure offer many avenues for further research.

Biological Activity

The compound 2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule characterized by its unique fused heterocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize current knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 312.43 g/mol
  • CAS Number : 1365963-48-9

The compound features a benzo[d]isothiazole core linked to a 3,4-dihydroquinoline moiety through a propyl chain. This structural configuration is hypothesized to influence its biological interactions significantly.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies on mouse microglial cells showed that it could significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharide (LPS). This suggests a potential role in neuroinflammatory conditions.

StudyModelCytokine Reduction (%)
N9 CellsIL-6: 70%
Primary Microglial CellsTNF-α: 65%

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have shown efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • Anticancer Mechanism Exploration :
    • A study published in PubMed Central examined the structure-activity relationship (SAR) of related compounds and identified key interactions that enhance anticancer activity. It was observed that modifications in the quinoline moiety could lead to improved potency against specific cancer cell lines .
  • Neuroinflammation Studies :
    • Research focusing on neuroinflammation highlighted the compound's ability to cross the blood-brain barrier and modulate inflammatory responses in microglial cells. This property is particularly relevant for developing treatments for neurodegenerative diseases .
  • Synthetic Pathways :
    • Synthesis routes involving multistep reactions have been optimized for better yield and purity, which is crucial for biological testing. The synthesis typically involves forming the isothiazole core followed by coupling with the quinoline derivative .

Properties

IUPAC Name

2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-18(20-12-5-7-14-6-1-3-9-16(14)20)11-13-21-19(23)15-8-2-4-10-17(15)26(21,24)25/h1-4,6,8-10H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWGWAOUACNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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